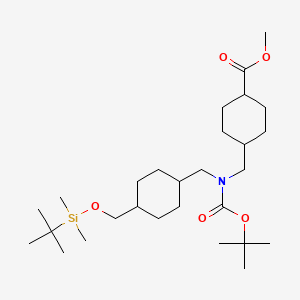
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is a complex organic compound used primarily in scientific research. It is a derivative of Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is often utilized as an intermediate in the synthesis of various chemical substances and has applications in multiple fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester typically involves multiple stepsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to remove protective groups or reduce functional groups.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antifibrinolytic therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by blocking the lysine binding sites of plasminogen, thereby inhibiting the conversion of plasminogen to plasmin. This action helps in reducing fibrinolysis and stabilizing blood clots .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid Dimer Methyl Ester
- N-(1,1-Dimethylethoxy)carbonyl N-(4-Hydroxymethylcyclohexyl)methyl-tranexamic Acid Methyl Ester
Uniqueness
N-(1,1-Dimethylethoxy)carbonyl Tranexamic Acid (tert-Butyldimethylsilyl)oxy Methyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C28H53NO5Si |
|---|---|
Peso molecular |
511.8 g/mol |
Nombre IUPAC |
methyl 4-[[[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H53NO5Si/c1-27(2,3)34-26(31)29(19-22-14-16-24(17-15-22)25(30)32-7)18-21-10-12-23(13-11-21)20-33-35(8,9)28(4,5)6/h21-24H,10-20H2,1-9H3 |
Clave InChI |
SUZGDZDOCHLGJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1CCC(CC1)CO[Si](C)(C)C(C)(C)C)CC2CCC(CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
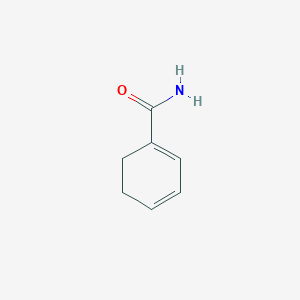
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
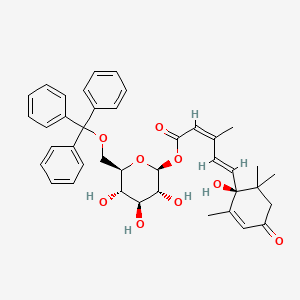
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
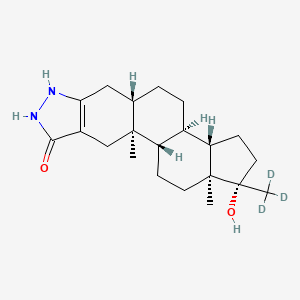
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
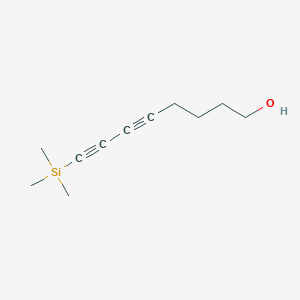
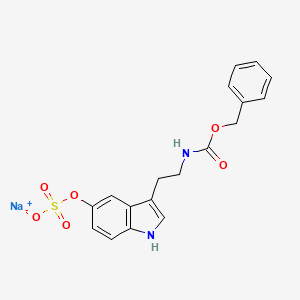
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
![Sodium 3-(Ethoxycarbonyl)-2',4'-difluoro-[1,1'-biphenyl]-4-yl Sulfate](/img/structure/B13859093.png)
